molecular formula C18H19F2N3O B2698546 2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-91-7

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2698546
CAS No.: 400076-91-7
M. Wt: 331.367
InChI Key: BXRFUKYNKXMEFK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C18H19F2N3O. It is known for its unique structure, which includes a difluorobenzene ring and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Formation of Intermediate: The initial reaction between 2,6-difluorobenzoyl chloride and 4-methylpiperazine results in the formation of an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-phenylbenzenecarboxamide: Lacks the piperazine moiety.

    N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide: Lacks the difluorobenzene ring.

Uniqueness

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of both the difluorobenzene ring and the piperazine moiety, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-22-9-11-23(12-10-22)16-8-3-2-7-15(16)21-18(24)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRFUKYNKXMEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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